5-Chlorothiazole-2-thiol
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Overview
Description
5-Chlorothiazole-2-thiol is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry. The presence of the thiazole ring imparts unique chemical properties, making it a valuable building block in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorothiazole-2-thiol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chloroacetyl chloride with thiourea under basic conditions to form the thiazole ring . Another approach involves the use of allyl isothiocyanate derivatives, which react with chlorinating agents to yield the desired compound .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The process may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 5-Chlorothiazole-2-thiol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The compound can be reduced to form thiazolidines under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or amines are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are employed.
Reduction: Reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Various substituted thiazoles depending on the nucleophile used.
Oxidation Products: Disulfides or sulfonic acids.
Reduction Products: Thiazolidines.
Scientific Research Applications
5-Chlorothiazole-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, agrochemicals, and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of 5-Chlorothiazole-2-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition . Additionally, the compound can interact with metal ions, affecting metalloproteins and enzymes . These interactions can disrupt cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
2-Aminothiazole: Known for its antimicrobial and anticancer properties.
5-Chlorothiazole: Similar structure but lacks the thiol group, affecting its reactivity and applications.
Thiazole-2-thiol: Similar to 5-Chlorothiazole-2-thiol but without the chlorine atom, leading to different chemical behavior.
Uniqueness: this compound is unique due to the presence of both chlorine and thiol groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industry .
Properties
IUPAC Name |
5-chloro-3H-1,3-thiazole-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClNS2/c4-2-1-5-3(6)7-2/h1H,(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMNGCSPEXIYXLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=S)N1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClNS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1503361-48-5 |
Source
|
Record name | 5-chloro-1,3-thiazole-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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